7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

Regioisomer differentiation Spirocyclic building block NK-1 receptor antagonist scaffold

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-92-3, MFCD12198530, molecular formula C₁₄H₂₃NO₅, MW 285.34 Da) is a bifunctional spirocyclic building block featuring a 2-oxa-7-azaspiro[4.5]decane core with a Boc-protected piperidine nitrogen at the 7-position and a free carboxylic acid at the 3-position of the tetrahydrofuran ring. The 2-oxa-7-azaspiro[4.5]decane scaffold has been identified as a structure of interest for the synthesis of active pharmaceutical ingredients with demonstrated biological activities, including NK-1 receptor antagonists.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 1160246-92-3
Cat. No. B1528054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
CAS1160246-92-3
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O
InChIInChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
InChIKeyXWLXLEQWTDDMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-92-3): Spirocyclic Building Block Procurement Guide


7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-92-3, MFCD12198530, molecular formula C₁₄H₂₃NO₅, MW 285.34 Da) is a bifunctional spirocyclic building block featuring a 2-oxa-7-azaspiro[4.5]decane core with a Boc-protected piperidine nitrogen at the 7-position and a free carboxylic acid at the 3-position of the tetrahydrofuran ring [1]. The 2-oxa-7-azaspiro[4.5]decane scaffold has been identified as a structure of interest for the synthesis of active pharmaceutical ingredients with demonstrated biological activities, including NK-1 receptor antagonists [2][3]. The compound is supplied as a solid with commercial purity specifications ranging from 95% to 97% and is stored at room temperature or 2–8°C under dry, sealed conditions .

Why 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid Cannot Be Substituted with Generic In-Class Analogs


Substitution among 2-oxa-7-azaspiro[4.5]decane derivatives is not straightforward due to three critical structural variables that independently govern synthetic utility: (i) the regiochemistry of the nitrogen atom within the piperidine ring (7-aza vs. 8-aza), which determines compatibility with biologically validated pharmacophoric geometries [1]; (ii) the choice of amine protecting group (Boc vs. Cbz), where Boc is selectively cleavable under mild acidic conditions but is prone to premature deprotection under certain acidic reaction conditions where Cbz remains stable, necessitating orthogonal protection strategy planning [2]; and (iii) the presence or absence of the 3-carboxylic acid functional handle, which dictates whether direct amide coupling or further derivatization can proceed without additional deprotection–functionalization sequences . These three dimensions—regiochemistry, protecting group identity, and carboxylic acid presence—are non-interchangeable and each directly impacts the efficiency, step count, and feasibility of downstream synthetic routes.

Quantitative Differentiation Evidence for 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid Versus Closest Analogs


Regiochemical Differentiation: 7-Boc vs. 8-Boc Isomer — Identical Molecular Formula, Divergent Pharmacophoric Relevance

The target compound (CAS 1160246-92-3) is the 7-Boc regioisomer of the 2-oxa-azaspiro[4.5]decane-3-carboxylic acid scaffold, in which the Boc-protected nitrogen resides at the 7-position of the piperidine ring, directly adjacent to the spiro carbon. Its closest regioisomeric analog is 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-86-5), which bears the nitrogen at the 8-position. Both compounds share the identical molecular formula C₁₄H₂₃NO₅ and molecular weight of 285.34 Da [1]. The 7-aza configuration maps directly onto the 1-oxa-7-azaspiro[4.5]decane scaffold utilized in Merck Sharpe & Dohme's NK-1 receptor antagonist program, where the 7-aza-1-oxa spirocyclic core was demonstrated to produce potent substance P (Neurokinin 1) receptor antagonists with superior and sustained protection from acute and delayed chemotherapy-induced emesis [2]. No comparable biological validation exists for the 8-aza regioisomer in this therapeutic context.

Regioisomer differentiation Spirocyclic building block NK-1 receptor antagonist scaffold

Orthogonal Protecting Group Strategy: Boc Instability Under Acidic Conditions vs. Cbz Stability — Direct Process Chemistry Evidence

In the Boehringer Ingelheim multi-kilogram process development for the 2-oxa-7-azaspiro[4.5]decane scaffold, the N-Cbz protecting group was demonstrated to be necessary for the three-step sequence (Cbz protection, asymmetric allylic alkylation, and ketal protection) because it remained stable under acidic ketal protection conditions (ethylene glycol, catalytic p-TsOH·H₂O), whereas the N-Boc-substituted analog (compound 7) was explicitly reported to be 'prone to Boc-deprotection and side reactions under acidic conditions' [1][2]. This provides direct experimental evidence that the Boc group on this scaffold undergoes premature cleavage under the acidic conditions (p-TsOH·H₂O) required for ketal protection, achieving an overall three-step yield of 85% with the Cbz strategy, while the Boc analog would fail under identical conditions. Conversely, for applications requiring selective, mild acidic deprotection (e.g., TFA in DCM or HCl in dioxane), the Boc group of the target compound offers a complementary orthogonal handle relative to Cbz-protected analogs, which require hydrogenolysis or strong acid (HBr/AcOH) for removal .

Protecting group orthogonality Process chemistry Boc vs Cbz stability

Bifunctional Architecture: 3-Carboxylic Acid Handle vs. Non-Acid Analog (CAS 374795-36-5) — Differentiated Synthetic Step Economy

The target compound (CAS 1160246-92-3) possesses both a Boc-protected amine and a free carboxylic acid, making it a true bifunctional building block (C₁₄H₂₃NO₅, MW 285.34). Its closest commercially available analog lacking the carboxylic acid is tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5, C₁₃H₂₃NO₃, MW 241.33), which bears only the Boc-protected amine without the 3-carboxylic acid functional handle . The molecular weight difference of 44.01 Da corresponds precisely to the CO₂H group present in the target compound. For applications requiring amide bond formation, esterification, or conjugation to a payload or solid support, the target compound enables direct coupling (e.g., via HATU, DCC, or mixed anhydride activation) without requiring a separate oxidation or carboxylation step to install the carboxylic acid functionality. This eliminates at least one synthetic transformation compared to starting from the non-acid analog CAS 374795-36-5 .

Bifunctional building block Carboxylic acid handle Amide coupling Synthetic step economy

Scaffold Biological Precedent: 2-Oxa-7-azaspiro[4.5]decane Core Validated in NK-1 Antagonist and FAAH Inhibitor Programs vs. Other Azaspiro Regioisomers

The 2-oxa-7-azaspiro[4.5]decane scaffold embodied by the target compound has been validated in multiple independent drug discovery programs. Merck's NK-1 antagonist program demonstrated that the 1-oxa-7-azaspiro[4.5]decane core (closely related to the 2-oxa analog) produces potent substance P antagonists with IC₅₀ values in the nanomolar range, achieving superior and sustained protection from acute and delayed chemotherapy-induced emesis [1]. Separately, the 1-oxa-8-azaspiro[4.5]decane scaffold was identified as one of only two lead scaffolds (alongside 7-azaspiro[3.5]nonane) with FAAH kᵢₙₐ꜀ₜ/Kᵢ potency values exceeding 1500 M⁻¹s⁻¹ from a screen of multiple spirocyclic cores [2]. The 2-oxa-7-azaspiro[4.5]decane scaffold has been explicitly noted as 'a structure of interest for its relevance and importance in the synthesis of active pharmaceutical ingredients with biological activities' [3]. The target compound, with its Boc-protected 7-aza nitrogen and 3-carboxylic acid, represents a direct entry point into this therapeutically validated chemical space.

NK-1 receptor antagonist FAAH inhibitor Spirocyclic scaffold validation CNS drug discovery

Commercial Availability and Purity Benchmarking: Multiple Qualified Vendors with Documented Purity Specifications

The target compound is commercially available from multiple independent suppliers with documented purity specifications, enabling competitive procurement. Ambeed (distributed via VWR) supplies the compound at 97% purity as a solid with storage at 2–8°C in sealed, dry conditions . Fluorochem Ltd. (distributed via Fujifilm Wako in Japan) supplies at 95.0% purity with room temperature storage, priced at ¥500,600/1g and ¥265,600/250mg . Aladdin Scientific lists the compound at 97% purity . This multi-vendor availability contrasts with the 8-Boc regioisomer (CAS 1160246-86-5), which is available from Fluorochem at £1,161/250mg — a significantly higher unit price — and has fewer listed suppliers . Multiple sourcing options reduce supply chain risk and enable price competition for the 7-Boc isomer.

Commercial availability Purity specification Vendor benchmarking Procurement

Optimal Application Scenarios for 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid Based on Quantitative Differentiation Evidence


NK-1 Receptor Antagonist Medicinal Chemistry Programs Requiring 7-Aza Spirocyclic Geometry

For teams pursuing substance P (NK-1) receptor antagonists, the 7-Boc-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid scaffold maps directly onto the pharmacophoric geometry validated by Merck's NK-1 antagonist program, where the 1-oxa-7-azaspiro[4.5]decane core produced potent antagonists with nanomolar IC₅₀ values [1]. The Boc-protected 7-aza nitrogen can be deprotected under mild acidic conditions (TFA/DCM or HCl/dioxane) for late-stage diversification, while the 3-carboxylic acid enables direct amide coupling to introduce aryl or heteroaryl substituents required for NK-1 receptor binding. Procurement of the 7-Boc (rather than 8-Boc) regioisomer is essential to maintain the correct nitrogen positioning relative to the spiro carbon .

Multi-Step Synthetic Routes Requiring Orthogonal Boc/Cbz Protection Strategy

In synthetic sequences where orthogonal amine protection is required, the target compound's Boc group provides a complementary handle to Cbz-protected intermediates. The Boehringer Ingelheim process development demonstrated that while Boc is incompatible with acidic ketal protection conditions (p-TsOH·H₂O causes premature deprotection), it is ideally suited for sequences where selective, mild acidic deprotection is desired without affecting Cbz groups [2]. This orthogonal pairing (Boc removable under mild acid; Cbz removable via hydrogenolysis) enables sequential, chemoselective deprotection in complex synthetic routes that would be impossible with a single protecting group strategy .

Constrained Peptidomimetic and Conjugate Synthesis Requiring Pre-Installed Carboxylic Acid

For solid-phase peptide synthesis (SPPS), PROTAC linker conjugation, or constrained peptidomimetic construction, the pre-installed 3-carboxylic acid of the target compound enables direct on-resin or solution-phase amide coupling without requiring an oxidation or carboxylation step . This contrasts with the non-acid analog tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5, MW 241.33), which would require at minimum one additional synthetic transformation to introduce the carboxylic acid handle. The spirocyclic core provides conformational rigidity that can enhance target binding affinity and metabolic stability compared to flexible linear linkers [3].

CNS Drug Discovery Leveraging Validated Spirocyclic Scaffold Space

The 2-oxa-7-azaspiro[4.5]decane scaffold has been independently validated across multiple CNS-relevant target classes. The closely related 1-oxa-8-azaspiro[4.5]decane core was identified as a lead scaffold for FAAH inhibition with kᵢₙₐ꜀ₜ/Kᵢ > 1500 M⁻¹s⁻¹ [4], and the 2-oxa-7-azaspiro[4.5]decane framework has been explicitly recognized as important for API synthesis [5]. For CNS drug discovery programs seeking spirocyclic building blocks with demonstrated tractability in lead optimization, the target compound offers a direct entry point into this therapeutically relevant chemical space, with the Boc and carboxylic acid functionalities providing two independent vectors for parallel SAR exploration.

Quote Request

Request a Quote for 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.